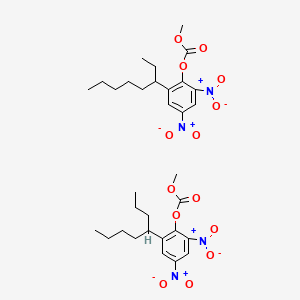![molecular formula C11H15N3 B13834481 (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[222]octane is a bicyclic compound that features a pyridine ring and a diazabicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organic bases and mild reaction conditions is preferred to maintain the enantioselectivity and structural integrity of the compound .
化学反応の分析
Types of Reactions
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the compound’s structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione: This compound shares a similar bicyclic framework but lacks the pyridine ring.
(1S,2S,4S,5S)-Bicyclo[2.2.2]octane-2,5-diol: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the pyridine ring in (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane distinguishes it from other similar compounds.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H15N3/c1-2-10(6-12-5-1)14-8-9-3-4-11(14)7-13-9/h1-2,5-6,9,11,13H,3-4,7-8H2/t9-,11-/m0/s1 |
InChIキー |
IKJZJZXKGKENDY-ONGXEEELSA-N |
異性体SMILES |
C1C[C@H]2CN([C@@H]1CN2)C3=CN=CC=C3 |
正規SMILES |
C1CC2CN(C1CN2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


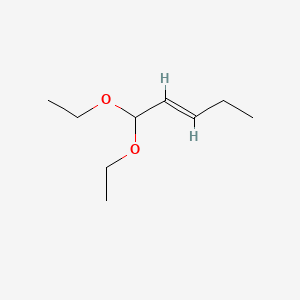

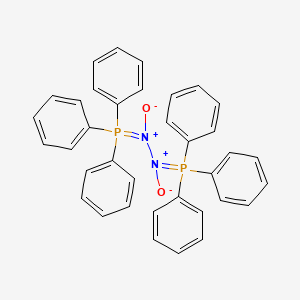
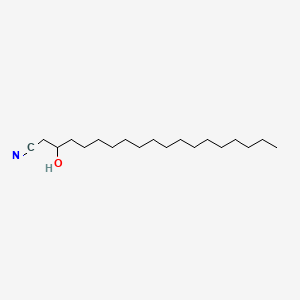

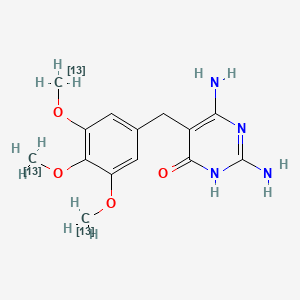
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
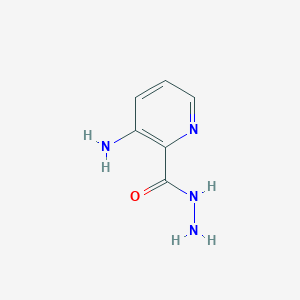
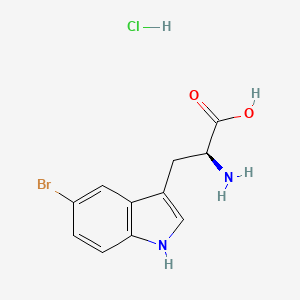

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
